molecular formula C22H14O B13944641 Dibenz(a,h)anthracen-7-ol CAS No. 63041-68-9

Dibenz(a,h)anthracen-7-ol

Cat. No.: B13944641
CAS No.: 63041-68-9
M. Wt: 294.3 g/mol
InChI Key: WEWYKLLGYQXFFJ-UHFFFAOYSA-N
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Description

Dibenz(a,h)anthracen-7-ol is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14O. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found in solid form, often bound to particulates in polluted air, soil, or sediment .

Preparation Methods

The synthesis of dibenz(a,h)anthracen-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of related compounds like 7H-dibenz[a,kl]anthracen-7-one has been reported to involve cyclization reactions catalyzed by metal catalysts such as InCl3 under solvent-free conditions . Industrial production methods may involve similar cyclization reactions, often optimized for higher yields and purity.

Chemical Reactions Analysis

Dibenz(a,h)anthracen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Dibenz(a,h)anthracen-7-ol has several scientific research applications across various fields. In chemistry, it is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is studied for its potential genotoxic and carcinogenic effects, as it can intercalate into DNA and cause mutations . Additionally, it is used in environmental studies to monitor pollution levels and the presence of PAHs in different ecosystems .

Mechanism of Action

The mechanism by which dibenz(a,h)anthracen-7-ol exerts its effects involves its ability to intercalate into DNA, leading to mutations and potential carcinogenic effects. This intercalation disrupts the normal structure of DNA, causing errors during replication and transcription. The compound’s genotoxic effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .

Properties

CAS No.

63041-68-9

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

naphtho[1,2-b]phenanthren-14-ol

InChI

InChI=1S/C22H14O/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13,23H

InChI Key

WEWYKLLGYQXFFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3O

Origin of Product

United States

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